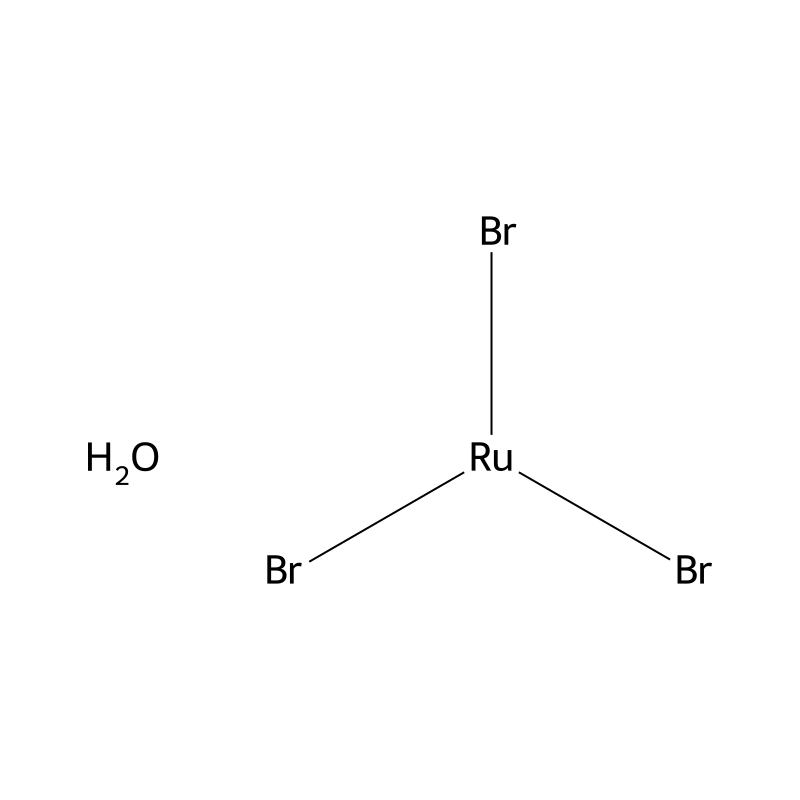

Ruthenium(III) bromide hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ruthenium(III) bromide hydrate is a chemical compound with the formula . It appears as a highly soluble crystalline solid, often utilized in various chemical applications due to its compatibility with bromides and acidic conditions. The compound is characterized by its dark color and is primarily used as a source of ruthenium in chemical synthesis and catalysis. Its molecular structure includes ruthenium in the +3 oxidation state, coordinated with bromide ions and water molecules, which contribute to its solubility and reactivity .

Catalysis

- Ruthenium(III) bromide hydrate serves as a precursor for well-defined ruthenium catalysts. These catalysts are employed in various organic transformations, including:

Material Synthesis

- Ruthenium(III) bromide hydrate is a source of ruthenium for the preparation of functional materials with tailored properties. These materials find use in:

Other Research Areas

- Decomposition: Upon heating, it can decompose to yield elemental ruthenium and bromine.

- Complex Formation: It can react with various ligands to form coordination complexes. For example, when reacted with phosphines, it can generate complexes such as .

- Reduction Reactions: In the presence of reducing agents, ruthenium(III) bromide can be reduced to lower oxidation states, such as ruthenium(II) complexes.

These reactions underscore its versatility in coordination chemistry and catalysis .

Ruthenium(III) bromide hydrate can be synthesized through several methods:

- Direct Reaction: By reacting elemental ruthenium with bromine gas at elevated temperatures.

- Hydration of Anhydrous Bromide: Anhydrous ruthenium(III) bromide can be hydrated by adding water under controlled conditions.

- Precipitation from Solutions: It can also be obtained by precipitating from solutions containing ruthenium salts and bromide ions.

These methods allow for the production of the hydrate in varying degrees of purity and crystallinity .

Ruthenium(III) bromide hydrate has several important applications:

- Catalysis: It serves as a catalyst in organic reactions, particularly in processes requiring acidic conditions.

- Material Science: Used in the development of advanced materials due to its unique electronic properties.

- Chemical Synthesis: Acts as a precursor for synthesizing other ruthenium-containing compounds and complexes.

Its versatility makes it valuable across various fields, including pharmaceuticals and materials science .

Studies on the interactions of ruthenium(III) bromide hydrate with other compounds are crucial for understanding its reactivity and potential applications. Interaction studies typically focus on:

- Ligand Binding: Understanding how different ligands coordinate with the metal center.

- Reactivity Profiles: Investigating how it interacts with reducing agents or other transition metal complexes.

These studies help elucidate the compound's behavior in different chemical environments, enhancing its utilization in catalysis and material synthesis .

Ruthenium(III) bromide hydrate shares similarities with other transition metal halides, particularly those involving ruthenium. Here are some comparable compounds:

| Compound | Formula | Unique Features |

|---|---|---|

| Ruthenium(III) chloride hydrate | More common than bromide; widely used in catalysis | |

| Osmium(III) bromide hydrate | Similar structure; heavier transition metal | |

| Iridium(III) chloride hydrate | Known for catalytic properties; more stable |

Ruthenium(III) bromide hydrate is unique due to its specific solubility characteristics and reactivity profile compared to these similar compounds. Its ability to form stable complexes with various ligands also sets it apart in coordination chemistry .